3-bromo-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-4-methoxybenzamide
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Overview
Description
3-bromo-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-4-methoxybenzamide is a complex organic compound with a molecular formula of C22H21BrN2O4S. This compound is characterized by the presence of a bromine atom, a sulfonyl group, and a methoxy group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-bromo-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-4-methoxybenzamide involves multiple steps. One common synthetic route includes:
Friedel-Crafts Acylation: This step involves the acylation of an aromatic ring using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as tin and hydrochloric acid.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
3-bromo-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the compound into amines or alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles like hydroxide, alkoxide, or amines under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, leading to the formation of carboxylic acids and amines.
Scientific Research Applications
3-bromo-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-4-methoxybenzamide is used in various scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-bromo-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-4-methoxybenzamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. The bromine atom and methoxy group can also participate in various non-covalent interactions, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar compounds to 3-bromo-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-4-methoxybenzamide include:
3-bromo-N,N-dimethylaniline: This compound has a similar bromine atom and aniline structure but lacks the sulfonyl and methoxy groups.
4-bromo-3-methylaniline: This compound has a similar bromine atom and methoxy group but lacks the sulfonyl group.
3,5-dibromo-4-methylaniline: This compound has two bromine atoms and a methoxy group but lacks the sulfonyl group.
The presence of the sulfonyl group in this compound makes it unique, providing additional chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C22H21BrN2O4S |
---|---|
Molecular Weight |
489.4 g/mol |
IUPAC Name |
3-bromo-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-4-methoxybenzamide |
InChI |
InChI=1S/C22H21BrN2O4S/c1-14-10-15(2)12-18(11-14)25-30(27,28)19-7-5-17(6-8-19)24-22(26)16-4-9-21(29-3)20(23)13-16/h4-13,25H,1-3H3,(H,24,26) |
InChI Key |
VIMBCJCDZOAGRE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)Br)C |
Canonical SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)Br)C |
Origin of Product |
United States |
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